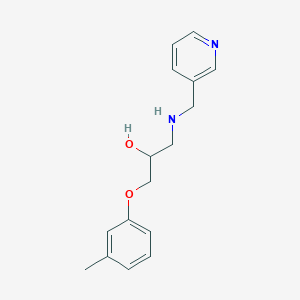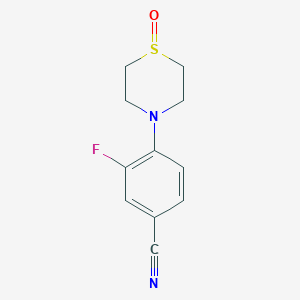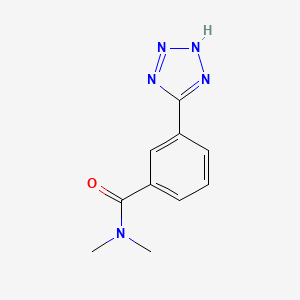
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent.
作用機序
The mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol involves its interaction with beta-2 adrenergic receptors. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol binds to these receptors and activates a signaling pathway that leads to the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscle cells in the bronchi, resulting in bronchodilation. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol also stimulates the breakdown of glycogen in the liver, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilatory and glucose-regulating effects, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in lab experiments is its selectivity for beta-2 adrenergic receptors, which allows for the study of specific physiological processes such as bronchodilation and glucose metabolism. However, one limitation is that 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has not been extensively studied in vivo, and its long-term effects on human health are not well understood.
将来の方向性
Future research on 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol could focus on its potential use as a therapeutic agent for the treatment of asthma, diabetes, and other diseases. Additional studies could explore the mechanism of action of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol and its effects on other physiological processes. Further research could also investigate the safety and efficacy of 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol in vivo, with the goal of developing a pharmaceutical agent that could be used in clinical settings.
In conclusion, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent. Its ability to selectively activate beta-2 adrenergic receptors makes it a promising candidate for the treatment of asthma and other diseases. While additional research is needed to fully understand its mechanism of action and long-term effects on human health, 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol represents an exciting area of research in the field of pharmacology.
合成法
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with 3-bromopyridine to form 3-(3-methylphenoxy)pyridine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and sodium borohydride to form 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol.
科学的研究の応用
1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been studied for its potential use as a pharmaceutical agent due to its ability to interact with adrenergic receptors. Adrenergic receptors are involved in the regulation of various physiological processes, including cardiovascular function, metabolism, and the immune system. 1-(3-Methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol has been shown to selectively activate beta-2 adrenergic receptors, which are involved in the regulation of bronchodilation and glucose metabolism.
特性
IUPAC Name |
1-(3-methylphenoxy)-3-(pyridin-3-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-4-2-6-16(8-13)20-12-15(19)11-18-10-14-5-3-7-17-9-14/h2-9,15,18-19H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYVLALTKYGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B7567304.png)
![2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile](/img/structure/B7567312.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7567319.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)

![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
